

Application Notes: Cell Cycle Analysis of Tubulin Inhibitor 9 by Flow Cytometry

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Compound of Interest

Compound Name: *Tubulin inhibitor 9*

Cat. No.: *B12372073*

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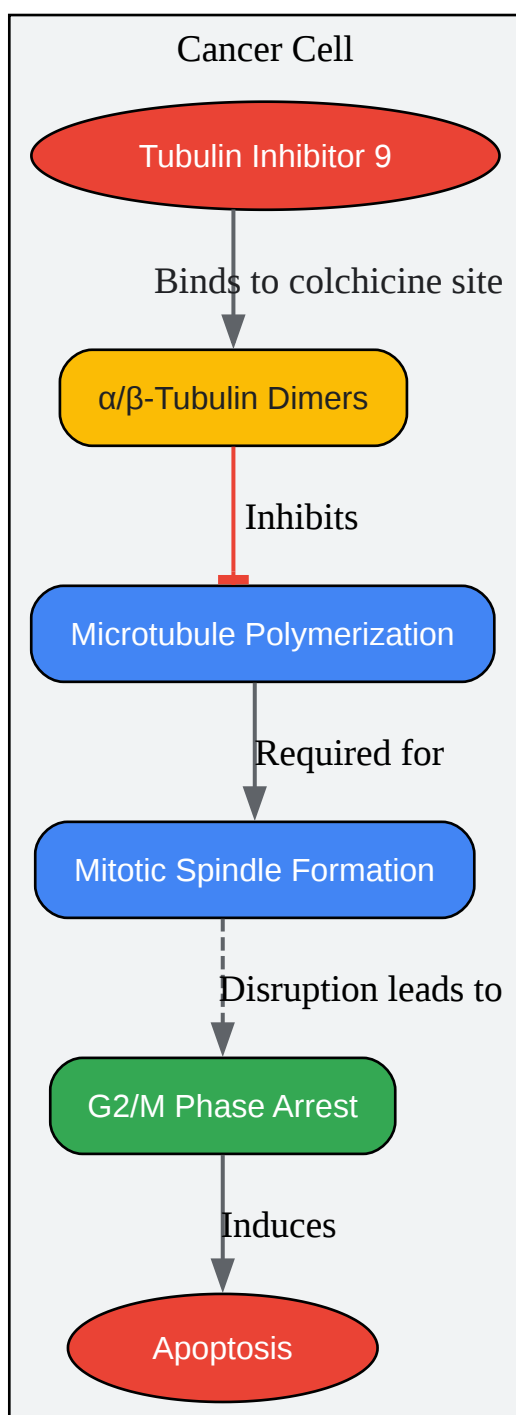
Introduction

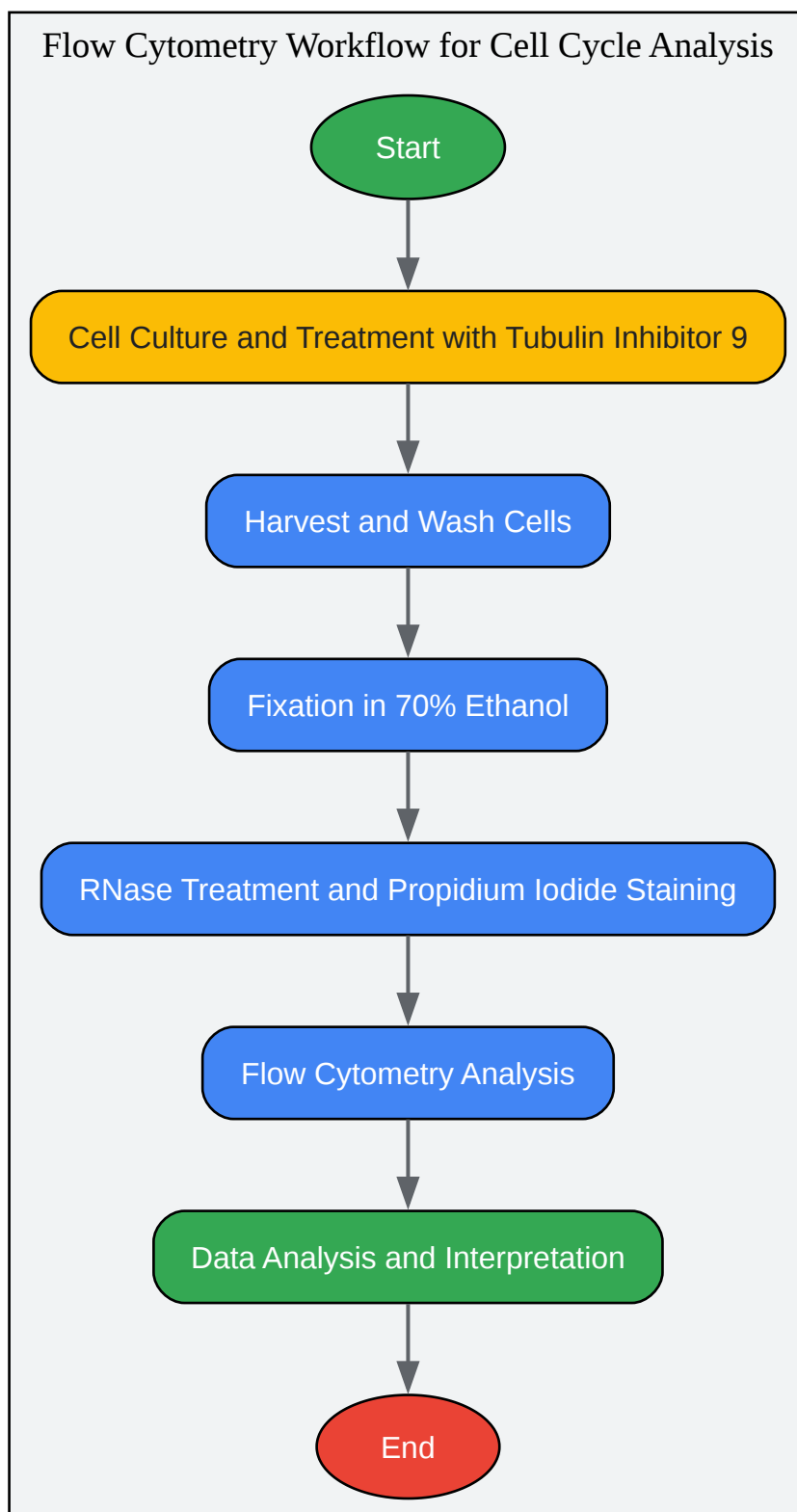
Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.^[1] By disrupting microtubule function, these inhibitors can halt the cell cycle and induce apoptosis, making them a key area of interest in cancer research and drug development.^{[1][2]} Tubulin inhibitors are broadly categorized into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).^{[1][2]} This application note describes the use of flow cytometry to analyze the effects of a novel microtubule-destabilizing agent, **Tubulin Inhibitor 9**, on the cell cycle of cancer cells.

Mechanism of Action

Tubulin Inhibitor 9 functions by binding to the colchicine binding site on β -tubulin, which prevents the polymerization of tubulin dimers into microtubules.^{[3][4]} This disruption of microtubule formation leads to the disassembly of the mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis.^[1] Consequently, cells are unable to progress through the M phase of the cell cycle, leading to an arrest in the G2/M phase and subsequent programmed cell death (apoptosis).^{[5][6][7]}

Signaling Pathway Diagram





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